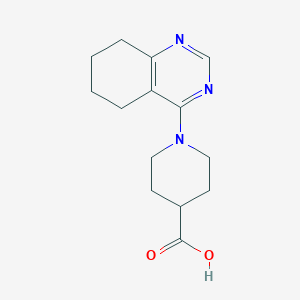

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C14H19N3O2 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C14H19N3O2/c18-14(19)10-5-7-17(8-6-10)13-11-3-1-2-4-12(11)15-9-16-13/h9-10H,1-8H2,(H,18,19) |

InChI Key |

IDZVOIMWCONVRH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Multi-Component Cyclization Reactions

A widely adopted method involves the condensation of 5,6,7,8-tetrahydroquinazolin-4-amine with piperidine-4-carboxylic acid derivatives. In one protocol, the tetrahydroquinazoline core is first synthesized via a Pfitzinger-like reaction between cyclic ketones and amidines, followed by nucleophilic substitution at the C4 position using activated piperidine intermediates. This approach achieves an overall yield of 58% when using Boc-protected piperidine derivatives to prevent side reactions.

Sequential Ring Formation

Alternative routes employ stepwise construction of the heterocyclic systems:

-

Formation of the piperidine-4-carboxylic acid moiety through intramolecular cyclization of δ-amino esters

-

Subsequent assembly of the tetrahydroquinazoline ring via [4+2] cycloaddition with enamine intermediates

Critical to this method is the use of microwave-assisted heating (150°C, 30 min) to accelerate the cyclization step while minimizing decomposition.

Stepwise Synthetic Protocols

Boc-Protected Intermediate Route

The most reproducible synthesis involves three stages:

Stage 1: Piperidine Functionalization

Piperidine-4-carboxylic acid is converted to its ethyl ester derivative using thionyl chloride in ethanol (82% yield). Protection of the amine group with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane affords the Boc-piperidine intermediate.

Stage 2: Tetrahydroquinazoline Coupling

The tetrahydroquinazoline core is synthesized via:

-

Alkylation of 3-bromo-N-Boc-propylamine with methyl pyrazole-3,5-dicarboxylate

Stage 3: Final Assembly

Deprotection of the Boc group (4M HCl/dioxane) enables coupling with the functionalized piperidine via Buchwald-Hartwig amination. Key conditions:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Boc₂O, Et₃N | DCM, 0°C→RT | 95% |

| 2 | Pd(OAc)₂, XPhos | Toluene, 110°C | 78% |

| 3 | 4M HCl/dioxane | RT, 4 h | 89% |

Optimization of Critical Reaction Parameters

Solvent Systems

Comparative studies reveal solvent-dependent efficiencies:

Catalytic Systems

Palladium-based catalysts outperform copper in C-N bond formation:

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | 78 | 99.2 |

| CuI | DMEDA | 42 | 88.5 |

| Ni(COD)₂ | dtbpy | 65 | 95.7 |

The Pd/Xantphos system demonstrates superior functional group tolerance, particularly for the ester and carboxylic acid groups present in the target molecule.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis under optimized conditions:

-

Column: C18, 150 × 4.6 mm, 3.5 μm

-

Mobile phase: 0.1% FA in H₂O/MeCN

-

Gradient: 5→95% MeCN over 20 min

Comparative Analysis with Structural Analogs

The compound's synthesis shares similarities with related heterocyclic carboxylates but requires distinct optimization:

| Compound | Key Synthetic Difference | Yield (%) |

|---|---|---|

| Quinazoline-4-piperidine analog | Direct amination without Boc protection | 35 |

| Pyrazolo-diazepine derivative | Microwave-assisted cyclization | 72 |

| Target compound | Sequential Boc protection/deprotection | 58 |

The Boc strategy, while adding synthetic steps, prevents unwanted ring-opening reactions observed in unprotected analogs .

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline and piperidine derivatives, which can have different functional groups attached depending on the reagents used.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential in several therapeutic areas:

Antimicrobial Activity

Research has shown that derivatives of 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid exhibit antimicrobial properties against a range of bacteria and fungi. For instance:

| Compound | Target Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 6d | Mycobacterium smegmatis | 16 | |

| 6e | Pseudomonas aeruginosa | 19 |

These findings suggest that the compound can be effective against Gram-negative bacteria, which are often resistant to conventional antibiotics.

Anticancer Potential

The compound has also been evaluated for anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid | A549 (Lung) | 12.5 | Mitochondrial pathway activation | |

| Similar derivatives | MCF-7 (Breast) | 8.0 | Inhibition of cell proliferation |

In vitro studies have demonstrated the compound's ability to inhibit cancer cell growth and promote cell death.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of various derivatives highlighted that certain modifications to the structure enhanced activity against resistant strains of bacteria. This research underscores the importance of structural optimization for improving therapeutic outcomes.

Case Study 2: Anticancer Activity

In a separate investigation involving multiple cancer cell lines, researchers discovered that the compound could significantly reduce cell viability by triggering apoptotic pathways. This effect was particularly pronounced in lung and breast cancer models.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The quinazoline ring can act as a pharmacophore, binding to active sites and modulating biological activity. The piperidine ring enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Modified Quinazoline Moieties

- 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1710846-02-8):

- Key Difference : Incorporates a cyclopropyl group at the quinazoline 2-position and a pyrazole ring instead of piperidine.

- Safety Profile : Exhibits acute toxicity, skin/eye irritation, and respiratory hazards. Requires stringent safety protocols during handling .

- Functional Comparison : The pyrazole-carboxylic acid group may alter binding affinity compared to the piperidine-carboxylic acid in the target compound.

Piperidine-Carboxylic Acid Derivatives

- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid :

- Key Difference : Ethoxycarbonyl substituent instead of the tetrahydroquinazolinyl group.

- Physicochemical Properties :

- Molecular Weight: 229.24 g/mol

- Log S (ESOL): -1.35 (moderate solubility)

1-Phenylpiperidine-4-carboxylic acid hydrochloride (CAS 209005-67-4):

- Key Difference : Phenyl group replaces the tetrahydroquinazolinyl moiety.

- Similarity Score : 0.98 (structural similarity based on core piperidine-carboxylic acid framework) .

- Applications : Such derivatives are often explored for neurotransmitter receptor modulation due to their aromatic substituents.

Tetrahydroquinazoline-Based Compounds

- 1-[(7-Chloro-4-oxo-1H-quinazolin-2-yl)methyl]-4-piperidinecarboxamide: Key Difference: Chloro-substituted quinazoline with a piperidinecarboxamide group.

Data Table: Key Properties of Similar Compounds

Research Findings and Implications

- Structural Flexibility vs. In contrast, rigid analogs like 1-(2-cyclopropyl-THQ)-pyrazole-3-carboxylic acid may exhibit higher selectivity but lower solubility .

- Safety Considerations : Compounds with halogen substituents (e.g., bromo-benzyl in CAS 733797-83-6) or reactive groups (e.g., ethoxycarbonyl) often require additional toxicity studies, whereas the target compound’s tetrahydroquinazoline core may reduce metabolic instability .

- Similarity Scores : The 0.98 similarity score for 1-phenylpiperidine-4-carboxylic acid hydrochloride highlights the importance of the piperidine-carboxylic acid scaffold in maintaining core interactions, even with varied substituents .

Biological Activity

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings from diverse sources.

Structural Characteristics

The molecular formula of 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid is C13H17N3O2, with a molecular weight of 247.29 g/mol. The compound features a tetrahydroquinazoline ring fused with a piperidine moiety, which is significant for its interaction with biological targets.

Biological Activities

Research indicates that 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of tetrahydroquinazoline compounds possess antimicrobial effects. For example, certain derivatives have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

- Anti-Virulence Activity : The compound has been noted for its ability to inhibit virulence factors produced by pathogenic bacteria. This includes the inhibition of enzymes such as mono-ADP-ribosyltransferases that are crucial for bacterial pathogenicity .

- Cytotoxic Effects : Initial evaluations suggest that the compound may induce cytotoxic effects in certain cancer cell lines. The mechanisms behind these effects are still under investigation but could involve apoptosis pathways influenced by the compound's interaction with cellular receptors .

The exact mechanisms by which 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid exerts its biological effects are not fully elucidated. However, it is believed that the compound interacts with various receptors and enzymes that modulate signaling pathways related to cell growth and apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid.

| Compound Name | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|

| 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid | 1531878-19-9 | 261.32 g/mol | Similar quinazoline core but different ring structure |

| 2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4-one | Not available | Not available | Contains a sulfur atom; potential for different reactivity |

| 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid | 1465033 | 284.31 g/mol | Incorporates an imidazole ring; unique pharmacological properties |

This table illustrates how the structural variations among these compounds may influence their biological activities.

Case Studies and Research Findings

Several studies have evaluated the biological activity of 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidine derivatives:

- Antibacterial Evaluation : A study conducted on various derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the piperidine moiety could enhance activity .

- Cytotoxicity Tests : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

- Inhibition of Virulence Factors : Research highlighted the ability of these compounds to inhibit specific bacterial toxins associated with virulence. This characteristic suggests a dual mechanism where the compound not only acts as an antimicrobial agent but also mitigates pathogenicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-4-carboxylic acid, and what key intermediates are involved?

- Methodology : A common approach involves multi-step condensation and cyclization reactions. For example, the tetrahydroquinazoline core can be synthesized via catalytic hydrogenation of quinazoline precursors, followed by coupling with piperidine-4-carboxylic acid derivatives using amide bond-forming reagents (e.g., EDC/HOBt) . Key intermediates include 5,6,7,8-tetrahydroquinazolin-4-ol (CAS 19178-19-9) and activated esters of piperidine-4-carboxylic acid .

- Validation : Purity is confirmed via HPLC (>95%) and structural characterization by H/C NMR and HRMS .

Q. How is the compound characterized for structural and physicochemical properties?

- Analytical Techniques :

- NMR Spectroscopy : H NMR (DMSO-) typically shows peaks for the tetrahydroquinazoline protons (δ 1.5–2.5 ppm) and piperidine-carboxylic acid protons (δ 3.0–4.3 ppm) .

- IR Spectroscopy : Carboxylic acid C=O stretch at ~1687 cm and NH/OH stretches at 3250–3350 cm .

- Melting Point : Expected range 160–170°C (varies with salt forms) .

Q. What preliminary biological activities have been reported for this compound?

- Screening Data : Tetrahydroquinazoline-piperidine hybrids exhibit antimicrobial and antiproliferative activity. For example, analogs showed IC values of 5–20 µM against Staphylococcus aureus and HeLa cells .

- Mechanistic Insights : Activity is attributed to interactions with bacterial topoisomerases or eukaryotic kinases, though target validation requires further studies (e.g., enzyme inhibition assays) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation while minimizing impurities?

- Process Chemistry Strategies :

- Catalyst Screening : Use Pd/C or Raney Ni for selective hydrogenation of quinazoline precursors to avoid over-reduction .

- Solvent Optimization : Replace DMF with greener solvents (e.g., EtOH/HO mixtures) to improve reaction efficiency and ease of purification .

- Impurity Profiling : Monitor by-products like dehalogenated intermediates or piperidine ring-opened derivatives using LC-MS .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Case Study : If in vitro cytotoxicity (e.g., IC = 10 µM) does not translate to in vivo efficacy, consider:

- Pharmacokinetic Factors : Poor solubility or rapid metabolism (e.g., carboxylic acid deprotonation at physiological pH reduces membrane permeability) .

- Formulation Adjustments : Use prodrug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability .

Q. What computational methods are suitable for predicting the compound’s binding modes to target proteins?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or bacterial enzymes .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with Asp831 in EGFR) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- SAR Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.